Aβ(1-28) vs. Aβ(1-40): 100% Difference in In Vitro Neurotoxicity in PC12 Cell Viability Assays
Unlike the full-length Aβ1-40 peptide, which induces significant toxicity, the Aβ1-28 fragment is non-toxic to PC12 neuronal cells. In a direct comparison, PC12 cells exposed to Aβ1-40 species formed during early aggregation (15 min) experienced a loss of viability, while Aβ1-28 fragments at identical stages of aggregation and under identical assay conditions did not cause any detectable toxicity [1].
| Evidence Dimension | In Vitro Neurotoxicity |
|---|---|
| Target Compound Data | 0% cell death (no toxicity) |
| Comparator Or Baseline | Aβ1-40 peptide; significant loss of cell viability |
| Quantified Difference | ~100% difference in cell viability (toxic vs. non-toxic) |
| Conditions | PC12 neuronal cell line; treatment for 15 min and 120 min; MTT assay; pH 7.4 |
Why This Matters
This finding is crucial for researchers who require a non-toxic fragment of Aβ to study the N-terminal region's metal-binding and structural properties without the confounding variable of aggregation-induced cytotoxicity.
- [1] Cali, M. P., et al. (2021). Comparison of Aβ (1-40, 1-28, 11-22, and 29-40) aggregation processes and inhibition of toxic species generated in early stages of aggregation by a water-soluble ruthenium complex. Journal of Inorganic Biochemistry, 215, 111314. View Source
